molecular formula C25H29N3O6S B12148944 Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholi n-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholi n-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate

Cat. No.: B12148944
M. Wt: 499.6 g/mol
InChI Key: DLAAMHBVVQVIIC-UHFFFAOYSA-N
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Description

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound that features a thiazole ring, a pyrrolinone ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves multiple steps, including the formation of the thiazole ring, the pyrrolinone ring, and the benzoate ester. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C25H29N3O6S

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H29N3O6S/c1-15-23(35-16(2)26-15)21(29)19-20(17-5-7-18(8-6-17)25(32)33-3)28(24(31)22(19)30)10-4-9-27-11-13-34-14-12-27/h5-8,20,30H,4,9-14H2,1-3H3

InChI Key

DLAAMHBVVQVIIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCCN4CCOCC4)O

Origin of Product

United States

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